Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate
Description
Properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(16)7-8-6-10(15)14-5-3-4-9(14)12(8)13(17)19-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIHQRCDEDSXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2CCCC2=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Substitution Reactions
The indolizine scaffold undergoes regioselective substitutions at positions 7 and 8. Key modifications include:
Key Findings :
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The 5-oxo group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks.
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Hydrolysis of the methyl ester group under acidic conditions triggers decarboxylation, forming stable lactam intermediates .
Cyclization and Ring Expansion
The compound participates in intramolecular cyclization to form polycyclic systems:
Chichibabin Cyclization
Pyridinium salt intermediates derived from this indolizine undergo cyclization with bromopyruvic acid:
| Reactants | Catalyst | Product | Yield |
|---|---|---|---|
| Indolizine + Bromopyruvic acid | K₂CO₃/EtOH | Indolizine-1,2-dicarboxylic acid ester | 95% |
Mechanism : Base-mediated ylid formation followed by aldol-type cyclization .
Friedländer Reaction
Used to synthesize camptothecin analogs:
| Conditions | Product | Application |
|---|---|---|
| Imine + Heterocycle in AcOH | Deoxycamptothecin analog (32) | Anticancer drug precursors |
Oxidation and Reduction
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Oxidation : NaIO₄ in MeOH/H₂O converts enamide intermediates to ketones (80% yield) .
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Catalytic Hydrogenation : Reduces the indolizine ring to δ-coniceine derivatives (full saturation) .
Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C bond formation:
| Reaction | Catalyst | Substituent Introduced |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl/heteroaryl groups |
| Heck Reaction | Pd(OAc)₂ | Alkenyl side chains |
Stability and Side Reactions
-
Lactone Ring Opening : Esterification in CHCl₃/MeOH cleaves the lactone, forming ethers (e.g., compound 28, 64% yield) .
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Thermal Decomposition : Prolonged heating above 140°C induces decarboxylation and dimerization.
Reaction Optimization Data
Critical parameters for synthetic efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% |
| Solvent Polarity | High (DMF/DMSO) | +20% |
| Catalyst Loading | 5–10 mol% Pd | +25% |
This compound's versatility in substitutions, cyclizations, and couplings makes it valuable for synthesizing bioactive indolizine derivatives. Further studies are needed to explore enantioselective modifications and scalable protocols .
Scientific Research Applications
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives and esters with comparable structures. Examples might include:
- Methyl 7-(2-hydroxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate
- Ethyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate
Uniqueness
What sets Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate apart is its specific functional groups and the resulting chemical properties. These unique features make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological studies.
Biological Activity
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate (CAS No. 145474-06-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO5, with a molecular weight of 265.27 g/mol. The compound features an indolizine core structure that is known for its diverse biological activities.
Antibacterial Activity
Research has indicated that various indolizine derivatives exhibit antibacterial properties. However, specific studies focusing on this compound have shown limited antibacterial effectiveness against common pathogens. For instance:
- A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found no significant antibacterial activity .
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of this compound has not been extensively documented. In preliminary screenings against common fungal strains, it did not demonstrate notable antifungal effects.
Anticancer Activity
The potential anticancer activity of indolizine derivatives has been a subject of interest. Some studies suggest that modifications to the indolizine structure can enhance cytotoxicity against various cancer cell lines. However, specific data on the anticancer effects of this compound remain scarce.
Case Studies and Research Findings
A comprehensive review of literature reveals that while indolizines generally have promising biological profiles, this compound requires further investigation to elucidate its pharmacological potential.
| Study | Findings | Biological Activity |
|---|---|---|
| Vachaspathy et al. (2024) | No significant antibacterial activity against MRSA | Antibacterial |
| Preliminary Screening | Limited antifungal activity observed | Antifungal |
| Indolizine Derivative Studies | Potential anticancer activity suggested but not confirmed for this compound | Anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing indolizinecarboxylate derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The synthesis of indolizinecarboxylates typically involves cyclization reactions. For example, describes a general procedure using 3-formylindole-2-carboxylates and thiazol-4(5H)-one derivatives under acidic reflux conditions (acetic acid, sodium acetate). This method could be adapted by substituting the aldehyde component with a 2-methoxy-2-oxoethyl group at position 6. Key steps include:
- Condensation of the aldehyde with a thiazolone or thiourea derivative.
- Cyclization under reflux (3–5 h) in acetic acid.
- Purification via recrystallization from DMF/acetic acid mixtures .
- Data Consideration : Yields in similar syntheses (e.g., indole-2-carboxylic acid derivatives) range from 40–45% (), highlighting the need for optimization of stoichiometry and reaction time.
Q. What purification techniques are most effective for isolating indolizinecarboxylates with high stereochemical purity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid is effective for removing unreacted starting materials and byproducts, as demonstrated in . For compounds with labile substituents (e.g., methoxy groups), flash chromatography with ethyl acetate/hexane gradients may preserve structural integrity .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization of substituted indolizine precursors be addressed?
- Methodological Answer : Regioselectivity in indolizine synthesis is influenced by substituent electronic effects. notes that electron-donating groups (e.g., methoxy) at specific positions can direct cyclization pathways. For the target compound’s 2-methoxy-2-oxoethyl group:
- Use sterically hindered bases (e.g., potassium tert-butoxide) to favor nucleophilic attack at the less hindered site.
- Monitor reaction progress via LC-MS to detect intermediate regioisomers.
- Data Contradiction Analysis : While reports a 1:1 ratio of regioisomers for methoxy-substituted analogs, the target compound’s bulkier substituent may reduce isomer formation. Comparative TLC or HPLC data (using C18 columns) is critical for resolving such discrepancies .
Q. What spectroscopic techniques are optimal for confirming the structure of the target compound, particularly its stereochemistry?
- Methodological Answer :
- NMR : 1H-13C HSQC and NOESY can distinguish between isomers by correlating methoxy protons (δ 3.2–3.5 ppm) with adjacent carbonyl groups.
- X-ray Crystallography : Essential for resolving ambiguities in substituent orientation, especially if recrystallization yields single crystals (e.g., from ethanol/water mixtures).
- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and indolizine ring conjugation (~1600 cm⁻¹) .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
- Scale-Up Adjustments : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions ().
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as shown in analogous indole syntheses ().
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to optimize reaction endpoints and minimize over-processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
